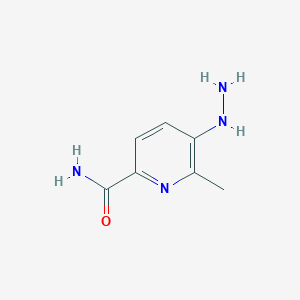

5-Hydrazinyl-6-methylpicolinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N4O |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

5-hydrazinyl-6-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C7H10N4O/c1-4-5(11-9)2-3-6(10-4)7(8)12/h2-3,11H,9H2,1H3,(H2,8,12) |

InChI Key |

KYFFHEHFRINLBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)N)NN |

Origin of Product |

United States |

Molecular Structure, Conformation, and Spectroscopic Characteristics

The intrinsic properties of 5-Hydrazinyl-6-methylpicolinamide are deeply rooted in its molecular structure. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the geometric and electronic features of such molecules with high accuracy.

Density Functional Theory (DFT) stands as a cornerstone for the theoretical investigation of molecular structures. For organic molecules like this compound, DFT calculations are employed to find the most stable arrangement of atoms in space, known as the optimized geometry, which corresponds to a minimum on the potential energy surface. mdpi.com This process involves iteratively solving the Schrödinger equation within the DFT framework to minimize the total electronic energy of the molecule.

A common and reliable method for this purpose is the B3LYP functional combined with a Pople-style basis set, such as 6-311G+(d,p) or 6-311++G(d,p). mdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, DFT optimization would reveal the precise spatial orientation of the methyl and hydrazinyl groups relative to the picolinamide (B142947) core. The planarity of the pyridine (B92270) ring and the orientation of the amide and hydrazinyl side chains are key structural parameters determined through this method.

Table 1: Illustrative Optimized Geometrical Parameters of this compound Note: The following data is illustrative, based on standard values for similar chemical moieties and computational methods (DFT/B3LYP), as specific experimental or calculated data for this exact compound is not publicly available.

| Parameter | Bond/Angle | Illustrative Value |

|---|---|---|

| Bond Length | C=O (Amide) | ~1.23 Å |

| C-N (Amide) | ~1.35 Å | |

| C-C (Ring) | ~1.39 Å | |

| C-N (Ring) | ~1.34 Å | |

| C-CH₃ | ~1.51 Å | |

| C-N (Hydrazinyl) | ~1.41 Å | |

| N-N (Hydrazinyl) | ~1.45 Å | |

| Bond Angle | O=C-N (Amide) | ~122° |

| C-N-C (Ring) | ~117° | |

| C-C-CH₃ | ~121° |

The structure of this compound is not rigid. Rotation around its single bonds, particularly the C-C bond connecting the amide group to the ring and the C-N bond of the hydrazinyl substituent, gives rise to different spatial arrangements known as conformational isomers or rotamers. mdpi.comnih.gov These conformers can have different energies, and the molecule will preferentially adopt the most stable, lowest-energy conformation.

Computational studies, often involving relaxed potential energy surface scans, can identify these stable conformers. mdpi.com By systematically rotating a specific dihedral angle and calculating the energy at each step, a profile of energy versus rotation is generated. The minima on this profile correspond to stable conformers, while the maxima represent the energy barriers that must be overcome for the molecule to transition between them. nih.gov For this compound, key considerations would be the orientation of the amide group's N-H bonds relative to the pyridine nitrogen and the positioning of the hydrazinyl group's lone pairs and N-H bonds.

The relative stability of the different conformers of this compound is largely governed by a network of intramolecular interactions. Chief among these is hydrogen bonding. The molecule possesses several hydrogen bond donors (the N-H groups of the amide and hydrazinyl moieties) and acceptors (the pyridine ring nitrogen and the amide carbonyl oxygen).

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the Picolinamide (B142947) Core Structure

The foundational step in the synthesis of 5-Hydrazinyl-6-methylpicolinamide is the formation of the picolinamide scaffold. This is typically achieved through the amidation of a picolinic acid derivative. A common and effective method involves the coupling of a suitably substituted picolinic acid with ammonia (B1221849) or an appropriate amine source.

The reaction often proceeds via the activation of the carboxylic acid group of picolinic acid. This can be accomplished by converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling agent. For instance, the reaction of a 6-methylpicolinic acid derivative with an aminating agent would yield the corresponding 6-methylpicolinamide. The choice of coupling agent and reaction conditions is crucial to ensure high yields and purity of the picolinamide product.

A general representation of this transformation is the reaction of a substituted picolinic acid with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Regioselective Introduction of the Hydrazinyl Moiety at the 5-Position

The introduction of a hydrazinyl group at the 5-position of the picolinamide ring is a critical step that requires precise regiochemical control. Two primary strategies are employed for this transformation: hydrazinolysis of a suitable precursor and condensation/cyclization routes.

Hydrazinolysis is a widely used method for the synthesis of hydrazides from their corresponding esters or amides. In the context of this compound synthesis, a precursor such as a methyl or ethyl ester of 5-halo-6-methylpicolinic acid or 5-nitro-6-methylpicolinic acid can be treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The highly nucleophilic hydrazine displaces the leaving group (e.g., halide) or reduces the nitro group and subsequently forms the hydrazinyl moiety.

The reaction conditions, including temperature and solvent, are critical for the success of the hydrazinolysis. For instance, the reaction of an ester with hydrazine hydrate is often carried out in a protic solvent like ethanol (B145695) or methanol (B129727) under reflux conditions. The general mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield the hydrazide.

A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases have been prepared starting from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester. mdpi.com The coupling of the acid chloride with the amino acid esters gave the corresponding 2,6-bis-carboxamide pyridine (B92270) methyl esters. mdpi.com Subsequent hydrazonolysis of these esters with hydrazine hydrate afforded the corresponding bis-hydrazides. mdpi.com

Alternative pathways to introduce the hydrazinyl group involve condensation and subsequent cyclization reactions. While not as direct as hydrazinolysis for this specific target molecule, these routes are fundamental in the synthesis of various heterocyclic systems containing a hydrazinyl moiety. For example, the condensation of β-ketonitriles with hydrazines is a versatile method for the synthesis of 5-aminopyrazoles, which involves the formation of a hydrazone intermediate followed by cyclization. nih.gov Although this specific example leads to a different heterocyclic system, the underlying principle of forming a C-N bond with hydrazine can be adapted.

Another approach involves the reaction of malononitrile (B47326) and its derivatives with hydrazines to yield 3,5-diaminopyrazoles. nih.gov These methods highlight the reactivity of hydrazines in forming new heterocyclic rings, which could potentially be applied to modified picolinamide precursors to introduce the hydrazinyl group at the desired position.

Methyl Group Installation and Positional Control at the 6-Position

The presence of a methyl group at the 6-position of the picolinamide ring influences the electronic properties and steric environment of the molecule. The most straightforward approach to ensure the correct positioning of the methyl group is to start with a precursor that already contains this substituent.

6-Methylpicolinic acid is a readily available starting material for this purpose. It can be synthesized through the oxidation of 2,6-dimethylpyridine. This selective oxidation of one of the methyl groups can be achieved using various oxidizing agents. Once 6-methylpicolinic acid is obtained, it can be carried through the subsequent steps of amidation and hydrazinolysis to yield this compound.

Derivatization and Functionalization of this compound

The hydrazinyl group in this compound is a reactive functional group that can be readily derivatized to form a variety of new compounds with potentially interesting chemical and biological properties.

The reaction of the hydrazinyl group with aldehydes or ketones leads to the formation of hydrazones, which are a class of Schiff bases. This condensation reaction is a well-established method for derivatizing hydrazides and aromatic hydrazines. mdpi.com

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. The reaction is often catalyzed by a small amount of acid.

For example, reacting this compound with a substituted benzaldehyde (B42025) in a suitable solvent like ethanol would yield the corresponding N'- (substituted-benzylidene)-5-hydrazinyl-6-methylpicolinamide. The properties of the resulting hydrazone can be tuned by varying the substituent on the aldehyde or ketone.

A study on the synthesis of hydrazones, quinazolines, and Schiff bases describes the combination of suitable aldehydes with various hydrazides, including isonicotinic and nicotinic acid hydrazides. mdpi.com This work highlights different synthetic approaches such as solution-based synthesis, mechanosynthesis, and solid-state melt reactions for preparing these derivatives. mdpi.com

Table 1: Examples of Reagents for Schiff Base and Hydrazone Formation

| Reactant | Product Type |

| Substituted Aldehydes | Schiff Bases / Hydrazones |

| Substituted Ketones | Schiff Bases / Hydrazones |

The formation of these derivatives can be monitored using various spectroscopic techniques, such as infrared (IR) spectroscopy, which would show the appearance of the C=N stretching vibration, and nuclear magnetic resonance (NMR) spectroscopy, which would confirm the presence of the new structural motifs.

Cyclocondensation Reactions Leading to Fused Heterocyclic Systems

Following a comprehensive review of scientific literature, no specific examples of cyclocondensation reactions involving this compound to form fused heterocyclic systems have been documented. The inherent reactivity of the hydrazinyl group suggests its potential to undergo condensation with various electrophilic partners, such as 1,3-dicarbonyl compounds or their equivalents, which would be expected to yield pyridopyridazine (B8481360) or pyrazolone-type fused systems. However, specific studies detailing these transformations for this compound are not available in the reviewed literature.

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Design Principles and Potential Coordination Modes

The coordination behavior of 5-Hydrazinyl-6-methylpicolinamide is dictated by the presence of several functional groups, each containing potential donor atoms. These include the pyridine (B92270) nitrogen, the amide group, and the hydrazinyl moiety. The interplay of these sites allows for a variety of coordination modes, leading to the formation of diverse metal complexes.

Pyridine Nitrogen Coordination Sites

The nitrogen atom within the pyridine ring is a primary and well-established coordination site. nih.gov In many complexes involving pyridine-based ligands, this nitrogen atom readily donates its lone pair of electrons to a metal center. researchgate.netstrath.ac.uk The coordination of the pyridine nitrogen is a common feature in the assembly of metal-ligand frameworks. researchgate.netrsc.org The formation of a bond between the metal and the pyridine nitrogen can be confirmed through various spectroscopic techniques, where shifts in the characteristic vibrational frequencies of the pyridine ring are observed upon complexation. researchgate.net

Hydrazinyl Nitrogen Donor Sites

The hydrazinyl group (–NHNH₂) introduces two additional nitrogen donor sites. These nitrogen atoms can coordinate to metal ions, and their mode of coordination can vary. researchgate.netstrath.ac.uk They can act as bridging ligands, linking two metal centers, or as part of a chelate ring, often involving the adjacent pyridine nitrogen. The basicity and steric accessibility of the hydrazinyl nitrogens play a crucial role in determining their coordination behavior. researchgate.net The involvement of the hydrazinyl group in coordination is a key factor in the formation of polynuclear and supramolecular structures.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jptcp.comekb.eg The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Main Group and Transition Metal Complexation Studies

Research has demonstrated the ability of picolinamide (B142947) and related hydrazone ligands to form complexes with a range of main group and transition metals. rsc.orgjptcp.com Studies have reported the synthesis and characterization of complexes with metals such as Cr(III), Mn(II), Cu(II), Zn(II), Cd(II), and Ir. rsc.orgnih.gov The geometry of these complexes can vary from octahedral to distorted octahedral, depending on the metal ion and the coordination mode of the ligand. rsc.orgmdpi.com For instance, in some reported structures of similar ligands, the metal center is coordinated by nitrogen and oxygen atoms from the ligand, forming stable chelate rings. researchgate.net

Interactive Table: Metal Complexes of Picolinamide and Related Ligands

| Metal Ion | Coordination Number | Geometry | Reference |

| Co(II) | 6 | Octahedral | rsc.org |

| Ni(II) | 6 | Octahedral | rsc.org |

| Cu(II) | 6 | Octahedral | rsc.org |

| Zn(II) | 6 | Octahedral | rsc.org |

| Cd(II) | - | - | nih.gov |

| Ir | - | - | nih.gov |

Vibrational Spectroscopy (FT-IR) for Metal-Ligand Bond Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for analyzing the coordination of this compound to metal ions. rsc.orgresearchgate.net Upon complexation, the vibrational frequencies of the functional groups involved in bonding are expected to shift. For example, a shift in the ν(C=N) stretching vibration of the pyridine ring to a different wavenumber can indicate the coordination of the pyridine nitrogen. researchgate.net Similarly, changes in the vibrational bands corresponding to the amide group, such as the ν(C=O) and ν(N-H) stretches, provide evidence for the involvement of the amide oxygen or nitrogen in coordination. researchgate.net The appearance of new bands at lower frequencies can often be attributed to the formation of metal-ligand bonds, such as M-N and M-O vibrations. ethernet.edu.et

Interactive Table: Key FT-IR Vibrational Frequencies (cm⁻¹) for Picolinamide and Related Ligands and their Complexes

| Functional Group | Free Ligand (approx.) | Coordinated Ligand (approx.) | Reference |

| ν(N-H) of Amide | 3416, 3275 | Shifted | researchgate.net |

| ν(C=O) of Amide | 1660 | Shifted to lower frequency | researchgate.net |

| ν(C=N) of Pyridine | 1580 | Shifted | researchgate.net |

| ν(C=C) of Pyridine | 1590 | Shifted | researchgate.net |

Electronic Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer Bands

The electronic properties of coordination compounds formed between this compound and various transition metals can be investigated using UV-Vis spectroscopy. This technique provides valuable insights into the d-d electronic transitions of the metal center and any charge transfer bands that may arise between the metal and the ligand.

In a typical study, the UV-Vis spectrum of the free ligand in a suitable solvent, such as methanol (B129727), would be recorded first to identify the intra-ligand transitions. These are often observed as intense bands in the ultraviolet region. Upon coordination to a metal ion, such as Cu(II), Co(II), or Ni(II), new absorption bands are expected to appear in the visible region of the spectrum. These new bands are generally of lower intensity and can be attributed to d-d transitions, which are Laporte-forbidden.

For instance, the coordination of this compound to a Cu(II) center would be expected to result in a broad absorption band in the visible region, characteristic of the d⁹ electronic configuration of copper(II) in a distorted octahedral or square planar geometry. The position and intensity of this band can provide information about the ligand field strength and the coordination environment around the metal ion.

Furthermore, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands may also be observed. These transitions are typically more intense than d-d bands and can provide information about the redox properties of the metal-ligand system. The specific energies of these charge transfer bands are dependent on the nature of the metal ion and the electronic structure of the this compound ligand.

Table 1: Hypothetical UV-Vis Spectral Data for Metal Complexes of this compound

| Complex | λmax (nm) for d-d transitions | λmax (nm) for Charge Transfer | Solvent |

| [Cu(5-HMPA)₂]Cl₂ | 620 | 350 | Methanol |

| [Co(5-HMPA)₂]Cl₂ | 510, 590 | 380 | DMF |

| [Ni(5-HMPA)₂]Cl₂ | 650, 720 | 410 | DMSO |

Note: 5-HMPA is used as an abbreviation for this compound. The data presented are hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) for Solution-State Coordination Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of coordination compounds in solution. ¹H and ¹³C NMR are particularly useful for probing the changes in the chemical environment of the this compound ligand upon coordination to a metal ion.

For paramagnetic metal complexes, such as those with Cu(II) or Co(II), the NMR signals are often broadened and shifted over a wider range due to the influence of the unpaired electrons of the metal ion. While this can complicate the interpretation of the spectra, it can also provide valuable information about the magnetic properties of the complex and the metal-ligand distances.

Furthermore, variable-temperature NMR studies can be employed to investigate the dynamics of the coordination process in solution. For example, ligand exchange processes or conformational changes within the coordinated ligand can be monitored by observing changes in the NMR spectra as a function of temperature.

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure of Metal Centers

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of the absorbing atom. In the context of this compound coordination compounds, XAS can be used to probe the environment around the metal center.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the metal ion. By comparing the XANES spectra of the metal complexes to those of known standards, the formal oxidation state of the metal can be confirmed. Additionally, the pre-edge features in the XANES spectra can provide insights into the symmetry of the coordination environment.

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic structure around the absorbing metal atom. Analysis of the EXAFS data can yield precise information about the coordination number, the identity of the coordinating atoms, and the metal-ligand bond distances. This information is crucial for building a detailed picture of the coordination sphere of the metal ion in complexes with this compound.

Table 2: Hypothetical EXAFS Fitting Results for a Cu(II) Complex of this compound

| Absorber-Backscatterer Pair | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Cu-N | 4 | 2.01 | 0.008 |

| Cu-O | 2 | 2.35 | 0.012 |

Note: The data presented are hypothetical and for illustrative purposes, assuming a distorted octahedral geometry.

Self-Assembly and Supramolecular Interactions in Coordination Polymers and Crystalline Architectures

The this compound ligand possesses multiple functional groups, including the pyridine nitrogen, the amide group, and the hydrazinyl group, which can participate in hydrogen bonding and other non-covalent interactions. These interactions play a crucial role in the self-assembly of individual coordination units into higher-order supramolecular structures, such as coordination polymers and crystalline architectures.

The formation of coordination polymers with this compound would involve the bridging of metal centers by the ligand, leading to the formation of one-, two-, or three-dimensional networks. The topology of the resulting coordination polymer would be dependent on the coordination preferences of the metal ion and the conformational flexibility of the ligand.

In the solid state, the packing of these coordination polymers or discrete molecular complexes is directed by a variety of supramolecular interactions. Hydrogen bonds involving the amide and hydrazinyl groups are expected to be particularly important in guiding the self-assembly process. For example, N-H···O and N-H···N hydrogen bonds can link adjacent complex units, leading to the formation of extended networks.

Computational and Theoretical Investigations

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule are fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to probe these aspects at the quantum mechanical level.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For hydrazone derivatives, which share the hydrazinyl moiety with the title compound, DFT calculations have shown that the HOMO is often localized on the hydrazone group and an associated aromatic ring, while the LUMO is typically concentrated on the pyridine (B92270) ring and the hydrazone group. mdpi.com This distribution suggests that the hydrazinyl and methyl-substituted pyridine ring in 5-Hydrazinyl-6-methylpicolinamide would be the primary sites for electron donation and acceptance, respectively.

Table 1: Illustrative Frontier Molecular Orbital Energies for Related Hydrazone Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Hydrazone Ligand L1 mdpi.com | - | - | - |

| Hydrazone Ligand L2 mdpi.com | - | - | - |

| (E)-2-((2-chloropyridin-3-yl)oxy)-N'-(4-fluorobenzylidene)acetohydrazide (CPFH) doi.org | - | - | 8.279 |

| (E)-N'-(4-chlorobenzylidene)-2-((2-chloropyridin-3-yl)oxy)acetohydrazide (CCPH) doi.org | - | - | 8.146 |

| (E)-2-((2-chloropyridin-3-yl)oxy)-N'-(4-methylbenzylidene)acetohydrazide (CPMH) doi.org | - | - | 8.209 |

Note: The data in this table is for structurally related compounds and serves to illustrate the typical range of FMO energies and gaps for this class of molecules. The exact values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In studies of similar hydrazone compounds, the negative electrostatic potential is typically located over electronegative atoms like oxygen and nitrogen, particularly in the carbonyl and hydrazone groups. mdpi.com Conversely, the positive potential is often concentrated around the hydrogen atoms of the amide and hydrazinyl groups. mdpi.com For this compound, it can be anticipated that the oxygen atom of the picolinamide (B142947) group and the nitrogen atoms of the pyridine ring and hydrazinyl group would be regions of negative potential, while the N-H protons of the hydrazinyl and amide groups would exhibit positive potential.

Global Reactivity Indices (Electrophilicity Index, Chemical Potential, Chemical Hardness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. derpharmachemica.com Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Electrophilicity Index (ω): Represents the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

Studies on various organic molecules have demonstrated the utility of these descriptors in predicting and comparing reactivity. researchgate.netnih.gov A higher electrophilicity index suggests a better electrophile. nih.gov

Table 2: Illustrative Global Reactivity Descriptors for a Related Compound

| Parameter | Formula | Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | - |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | - |

| Electrophilicity Index (ω) | μ² / (2η) | - |

Note: This table illustrates the type of data obtained from global reactivity descriptor calculations. Specific values for this compound would need to be determined through dedicated computational analysis.

Prediction and Interpretation of Spectroscopic Data

Computational methods are instrumental in predicting and interpreting spectroscopic data, providing a powerful complement to experimental techniques.

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Theoretical calculations, typically using Density Functional Theory (DFT), can generate simulated infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These simulations aid in the assignment of experimental vibrational bands and electronic transitions. For instance, in related hydrazone compounds, DFT calculations have been used to assign N-H and C=O stretching vibrations in the IR spectra. mdpi.com The calculated vibrational frequencies are often scaled to better match experimental values.

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). doi.org These calculations can help understand the nature of electronic transitions, often corresponding to π → π* and n → π* transitions within the molecule's chromophores.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants. While general methods for calculating proton chemical shifts exist, accurate predictions for specific molecules often require DFT calculations. mdpi.com For complex molecules like hydrazide-hydrazone derivatives, DFT calculations have been shown to provide theoretical NMR data that are in good agreement with experimental spectra. mdpi.com These calculations are crucial for assigning signals, especially in cases of complex isomerism or conformational flexibility.

Reaction Mechanism Elucidation via Computational Chemistry

No information was found regarding the computational elucidation of reaction mechanisms involving this compound. This includes:

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

There is a lack of published research on molecular dynamics simulations performed on this compound. Therefore, no information is available concerning its conformational dynamics or the influence of solvents on its three-dimensional structure and behavior over time.

Ligand-Macromolecule Interaction Modeling

Specific molecular docking studies or other interaction modeling for this compound with any target proteins are not documented in the available scientific record. This prevents any detailed analysis of its potential as a ligand.

Analysis of Binding Pockets, Key Intermolecular Interactions (Hydrogen Bonds, π-Stacking):Without docking studies, there is no information on its binding mode, the characteristics of its potential binding pockets, or the key intermolecular interactions it might form with biological macromolecules.

While computational chemistry is a powerful tool for investigating the properties of chemical compounds, it appears that this compound has not yet been a subject of such detailed in silico studies.

Quantitative Structure-Activity Relationship (QSAR) Derivations from Computational Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, insights can be drawn from QSAR studies on structurally related classes of compounds, such as picolinamide derivatives, hydrazide-containing compounds, and other amide derivatives. These studies provide a framework for understanding the key molecular features that could govern the activity of this compound and for designing future analogs with potentially enhanced activity.

The general approach to developing a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities (e.g., inhibitory concentrations like IC50) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Insights from QSAR Studies on Related Compound Classes

QSAR studies on hydrazide derivatives have revealed important structural determinants for their biological activities. For instance, in a study on a large set of hydrazides with antitubercular activity, it was found that lipophilicity, as measured by logP, did not have a significant correlation with their activity. acs.orgnih.gov Instead, electronic and geometrical descriptors that are consistent with a mechanism involving the formation of radical species were identified as being crucial. acs.orgnih.gov This suggests that for this compound, descriptors related to electronic properties and the stability of potential radical intermediates could be important for its biological function.

Furthermore, QSAR models have been successfully developed for other amide derivatives to predict their inhibitory effects on various enzymes. nih.govmdpi.com These studies often employ a combination of steric, electrostatic, and hydrophobic field descriptors, as seen in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.commdpi.com

Potential QSAR Descriptors for this compound

Based on the insights from related compound classes, a hypothetical QSAR study of this compound and its analogs would likely involve the calculation and analysis of a variety of molecular descriptors. A representative set of such descriptors is presented in the table below.

| Descriptor Class | Specific Descriptor Example | Potential Relevance to Activity |

| Constitutional (1D) | Molecular Weight (MW) | General size of the molecule. |

| Number of Hydrogen Bond Donors (nHD) | Potential for interactions with biological targets. nih.govscispace.com | |

| Number of Rotatable Bonds (nRotb) | Molecular flexibility and conformational freedom. | |

| Topological (2D) | Randic Topological Parameter (R) | Can describe molecular branching and has been linked to antimicrobial activity. innovareacademics.in |

| Topological Polar Surface Area (TPSA) | Related to membrane permeability and bioavailability. nih.gov | |

| Geometrical (3D) | Molecular Volume (V) | Steric bulk and fit within a binding site. |

| Surface Area (SA) | Overall size and potential for intermolecular interactions. | |

| Electronic | Dipole Moment (µ) | Polarity and long-range electrostatic interactions. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Related to the molecule's ability to donate electrons. | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Related to the molecule's ability to accept electrons. | |

| Quantum-Chemical | Mulliken Atomic Charges | Distribution of charge within the molecule, indicating reactive sites. |

Hypothetical QSAR Model Development

A QSAR model for this compound analogs could be developed using a statistical method like Multiple Linear Regression (MLR). A hypothetical MLR equation might look like:

log(1/IC50) = β0 + β1(TPSA) + β2(HOMO) + β3(nHD) + ... + ε

Where:

log(1/IC50) is the biological activity.

β0, β1, β2, β3 are the regression coefficients for each descriptor.

TPSA, HOMO, nHD are the values of the respective molecular descriptors.

ε is the error term.

The statistical quality of such a model would be evaluated using parameters like the coefficient of determination (R²), the cross-validated R² (Q²), and the F-statistic. A robust and predictive QSAR model could then be used to guide the synthesis of new derivatives of this compound with optimized activity. For instance, if the model indicates that a higher HOMO energy is beneficial for activity, modifications that introduce electron-donating groups to the molecule could be prioritized.

Functional Applications in Advanced Materials and Catalysis

Role as Ligands in Homogeneous and Heterogeneous Catalytic Systems

The exploration of novel ligands is a cornerstone of modern catalysis, aiming to improve reaction efficiency, selectivity, and sustainability. Picolinamide (B142947) scaffolds are of interest due to their chelating properties, which can stabilize metal centers and facilitate catalytic cycles. However, a thorough search of chemical and scientific databases yields no specific investigations into 5-Hydrazinyl-6-methylpicolinamide for such purposes.

Investigations in CO₂ Hydrogenation and Formic Acid Dehydrogenation

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels, such as formic acid, is a critical area of green chemistry. Similarly, the dehydrogenation of formic acid is a key step in hydrogen storage technologies. These processes often rely on sophisticated transition metal complexes with tailored ligands. There are currently no published studies detailing the use of this compound as a ligand in catalytic systems for either CO₂ hydrogenation or formic acid dehydrogenation. Consequently, no data on its performance, such as turnover numbers or reaction kinetics, is available.

Exploration in Other Redox and Organic Transformation Catalysis

Beyond CO₂ and formic acid, the broader field of catalysis encompasses a vast array of redox reactions and organic transformations. While related hydrazine (B178648) and picolinamide compounds have been explored as ligands, there is no specific research documenting the synthesis or application of this compound-based catalysts.

Photophysical Properties and Applications as Photosensitizers

Photosensitizers are molecules that absorb light and transfer the energy to other molecules, a critical function in applications like solar energy conversion and photodynamic therapy. The electronic and structural properties of a molecule dictate its potential as a photosensitizer.

Light Harvesting Efficiency Assessment

The light-harvesting efficiency (LHE) is a measure of how effectively a molecule absorbs photons at a given wavelength. This is a fundamental parameter for any potential photosensitizer. There is no available data on the photophysical properties of this compound, including its absorption and emission spectra, molar extinction coefficients, or quantum yields. Therefore, its light-harvesting efficiency has not been assessed.

Advanced Chemo/Biosensing Platforms Based on Coordination or Chemical Reactivity

Chemosensors and biosensors are devices that detect the presence of specific chemical or biological analytes. The design of these sensors often relies on molecules that exhibit a change in a measurable property, such as color or fluorescence, upon binding to the target. The hydrazinyl and picolinamide moieties suggest potential for coordination with metal ions or reaction with specific analytes. However, there is no published research on the development or application of this compound in any chemosensing or biosensing platforms.

While the structural components of this compound suggest potential for a variety of applications in advanced materials and catalysis, the compound remains unexplored in the scientific literature. The absence of empirical data and research findings makes it impossible to provide a detailed analysis of its functional applications as requested. This highlights a potential area for future research, where the synthesis and characterization of this compound could lead to new discoveries in catalysis, photophysics, and sensing.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways for Complex Derivatives

The synthesis of 5-Hydrazinyl-6-methylpicolinamide itself is a primary research goal. Following its successful synthesis, the hydrazinyl moiety offers a versatile handle for creating a library of complex derivatives. nih.govmdpi.com

Potential Synthetic Reactions:

| Reaction Type | Reagents | Potential Product Class |

| Hydrazone Formation | Aldehydes, Ketones | Hydrazone derivatives |

| Acylation | Acyl chlorides, Anhydrides | N-acylhydrazide derivatives |

| Sulfonylation | Sulfonyl chlorides | N-sulfonylhydrazide derivatives |

| Cyclization | Dicarbonyl compounds, α,β-unsaturated esters | Pyrazole, Pyridazinone heterocycles |

The development of efficient and regioselective synthetic methods will be crucial. Modern synthetic strategies, such as flow chemistry, could be employed to optimize reaction conditions and improve yields and purity. researchgate.net

Development of Advanced Analytical and Characterization Methodologies

A comprehensive understanding of the physicochemical properties of this compound and its derivatives is essential. A suite of advanced analytical techniques would be required for full characterization.

Key Analytical Techniques:

| Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | ¹H, ¹³C, and ¹⁵N NMR for structural elucidation and purity assessment. |

| Mass Spectrometry (MS) | High-resolution MS for accurate mass determination and fragmentation analysis. |

| Infrared (IR) Spectroscopy | Identification of key functional groups (N-H, C=O, C=N). |

| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers or derivatives. |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research. researchgate.netnih.gov These computational tools could be leveraged to predict the properties and potential applications of this compound and its derivatives, thereby accelerating the research and development process.

Potential AI/ML Applications:

Property Prediction: ML models can be trained to predict aqueous solubility, LogP, and potential bioactivity. researchgate.netchemrxiv.org

Reaction Optimization: AI algorithms can suggest optimal reaction conditions for the synthesis of derivatives. researchgate.net

Virtual Screening: Large virtual libraries of derivatives can be screened for potential biological targets or material properties.

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Computational Biology

The versatile structure of this compound makes it a prime candidate for interdisciplinary research.

Chemistry and Materials Science: The picolinamide (B142947) moiety is a known metal chelator. Derivatives could be explored as ligands for creating novel metal-organic frameworks (MOFs) or as corrosion inhibitors.

Chemistry and Computational Biology: The hydrazone derivatives of this compound could be investigated as potential enzyme inhibitors. mdpi.comresearchgate.net Computational docking studies could predict binding affinities to various biological targets.

Design of Next-Generation Molecular Probes Based on this compound Scaffold

The inherent functionalities of the this compound scaffold could be exploited to design novel molecular probes.

Potential Probe Designs:

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probes | Incorporation of a fluorophore that responds to changes in the local environment (e.g., pH, metal ions). | Cellular imaging and sensing. |

| PET/SPECT Imaging Agents | Chelation of radioactive metals (e.g., ⁶⁸Ga, ⁶⁴Cu) for in vivo imaging. | Medical diagnostics. |

| Affinity-Based Probes | Attachment of a biotin (B1667282) tag or other reporter group to study interactions with biological macromolecules. | Target identification and validation. |

Q & A

Q. What are the optimal synthetic routes for 5-Hydrazinyl-6-methylpicolinamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves condensation of hydrazine derivatives with activated pyridine intermediates. Key parameters include temperature (e.g., 60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios. Factorial design experiments (e.g., 2^k designs) can optimize variables such as reaction time and catalyst loading . Characterization via NMR and HPLC ensures purity (>95%) and structural confirmation .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) coupled with LC-MS analysis detect degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life, while DSC/TGA evaluates thermal stability .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for hydrazinyl (-NH-NH2) and methyl groups.

- FT-IR : Validate N-H stretching (3200–3400 cm⁻¹) and amide C=O (1650–1700 cm⁻¹).

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Software like COMSOL Multiphysics simulates reaction pathways, while molecular docking predicts interactions with biological targets .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer :

Q. How can AI-driven experimental design improve the synthesis scalability of this compound?

- Methodological Answer : Machine learning algorithms (e.g., Bayesian optimization) analyze historical reaction data to recommend optimal parameters (e.g., solvent ratio, catalyst type). Robotic platforms automate high-throughput screening, reducing trial iterations by 40–60% .

Q. What are the best practices for analyzing the environmental impact of this compound during lab-scale production?

- Methodological Answer :

- Life Cycle Assessment (LCA) : Quantify waste streams using EHS software (e.g., SimaPro).

- Green Chemistry Metrics : Calculate atom economy (>70%) and E-factor (<5).

- Biodegradation assays : OECD 301F protocol evaluates microbial breakdown in wastewater .

Data Contradiction and Validation

Q. How to address discrepancies in reported solubility values for this compound?

- Methodological Answer :

- Standardized protocols : Use USP <911> for equilibrium solubility measurements.

- Co-solvent profiling : Test in DMSO/PBS mixtures to mimic physiological conditions.

- Cross-lab validation : Collaborate with independent labs to verify data reproducibility .

Q. What experimental controls are critical when assessing the compound’s antimicrobial activity to avoid false positives?

- Methodological Answer :

- Negative controls : Include solvent-only and non-inoculated media.

- Positive controls : Use established antibiotics (e.g., ciprofloxacin).

- Cytotoxicity assays : Rule out host-cell toxicity via MTT/WST-1 tests .

Methodological Frameworks

Q. How to integrate this compound into multi-step syntheses of complex heterocycles?

- Methodological Answer :

- Modular design : Use the compound as a hydrazine donor in [3+2] cycloadditions.

- Protecting group strategies : Temporarily shield the hydrazinyl group with Boc anhydride.

- Kinetic profiling : Monitor intermediates via in-situ IR to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.